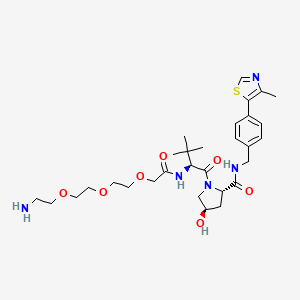

(S,R,S)-Ahpc-peg3-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

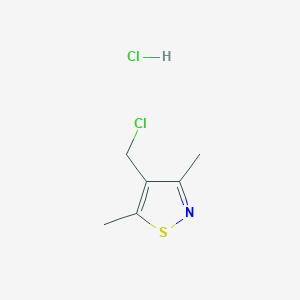

“(S,R,S)-Ahpc-peg3-NH2” is a compound used in protein degrader building blocks . Its empirical formula is C22H30N4O3S . The compound is also known as "(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(S,R,S)-Ahpc-peg3-NH2” can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The compound’s stereochemistry is denoted by the (S,R,S) configuration, which is determined using the Cahn-Ingold-Prelog (CIP) rules .Scientific Research Applications

Neurobiology Research : A study by (Mao et al., 2023) developed an integrated chip to study the effects of neurotransmitters on adult rat hippocampal progenitor cell (AHPC) neurospheroids. This chip, which includes a porous poly(ethylene glycol) (PEG) gel, facilitates the diffusion of neurotransmitters to AHPC neurospheroids, allowing for the monitoring of their concentrations and effects on neurospheroids.

Peptide and Protein Modification : The paper by (Roberts et al., 2002) discusses the significance of PEGylation in peptides and proteins for pharmaceutical and biotechnical applications. PEGylation involves the covalent attachment of PEG to peptides or proteins, impacting their distribution, degradation, and immunogenicity.

Material Science : In the field of material science, a study by (Ba et al., 2018) describes the synthesis of nitrogen-doped hierarchical porous carbon materials using a chitosan/polyethylene glycol blend. These materials are explored for their application in high-performance supercapacitors.

Thermal Energy Storage : (Feng et al., 2020) investigates the use of PEG in developing shape-stabilized phase change materials (ssPCMs) for improved thermal energy storage performance. These materials are important in the utilization of thermal energy, particularly in solar energy storing.

Biomedical Engineering : The work of (Strehin et al., 2010) introduces a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in wound healing and regenerative medicine. This hydrogel is covalently bound to proteins in tissue via amide bonds and demonstrates minimal inflammatory response in vivo.

Biosensor Development : In another study, (Akbulut et al., 2015) focuses on the development of a new biosensor based on conducting graft copolymer, polythiophene-g-poly(ethylene glycol) with lateral amino groups, for the detection of phenolic compounds.

Photothermal Therapy and Imaging : The research by (Wang et al., 2015) describes the construction of 2D PEG-ylated MoS2/Bi2 S3 composite nanosheets for tumor diagnosis and combined tumor photothermal therapy and sensitized radiotherapy.

MRI Contrast Agent : A study by (Liu et al., 2012) introduces IOPC-NH2 series particles, coated with polyethylene glycol, as an efficient MRI contrast agent for tracking T-cells in vivo.

Catalysis in Organic Chemistry : The research by (Revell et al., 2006) discusses the use of H-Pro-Pro-Asp-NH2, a catalyst for asymmetric aldol reactions, which is further improved by immobilization on a solid support and functionalization with polyethylene glycol.

Safety and Hazards

properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKKNLXIQLXWLQ-ONBPZOJHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,R,S)-Ahpc-peg3-NH2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2797453.png)

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)

![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2797460.png)

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)